![molecular formula C20H34O B039419 (1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol CAS No. 121923-99-7](/img/structure/B39419.png)
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide iocarmique, également connu sous son nom commercial Dimer-X, est un composé pharmaceutique utilisé comme agent de contraste iodé pour l’imagerie radiographique. Il a été principalement utilisé dans les années 1970 et 1980 pour l’imagerie de l’utérus et des trompes de Fallope. Le composé est appliqué sous forme de son sel, l’iocarmate de méglumine .
Analyse Des Réactions Chimiques
L’acide iocarmique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent éliminer les atomes d’iode des cycles aromatiques, modifiant la structure et les propriétés du composé.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de recherche scientifique
L’acide iocarmique a été largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : En tant qu’agent de contraste en imagerie radiographique, il permet de visualiser les structures et les réactions chimiques.
Biologie : Il aide à l’imagerie des tissus biologiques, fournissant des informations détaillées sur les structures anatomiques.
Médecine : L’acide iocarmique est utilisé en imagerie diagnostique pour détecter les anomalies de l’utérus et des trompes de Fallope.
Industrie : Les propriétés uniques du composé le rendent précieux dans diverses applications industrielles, notamment la science des matériaux et le contrôle de la qualité
Applications De Recherche Scientifique
Iocarmic acid has been used extensively in scientific research, particularly in the fields of:
Chemistry: As a contrast agent in X-ray imaging, it helps visualize chemical structures and reactions.
Biology: It aids in imaging biological tissues, providing detailed insights into anatomical structures.
Medicine: Iocarmic acid is used in diagnostic imaging to detect abnormalities in the uterus and fallopian tubes.
Industry: The compound’s unique properties make it valuable in various industrial applications, including material science and quality control
Mécanisme D'action
Le mécanisme d’action de l’acide iocarmique implique sa capacité à absorber les rayons X en raison de la présence d’atomes d’iode. Lorsqu’il est introduit dans l’organisme, le composé améliore le contraste des images radiographiques en augmentant l’absorption des rayons X dans les tissus ciblés. Cela permet une imagerie plus claire et plus détaillée des structures anatomiques. Les cibles moléculaires et les voies impliquées comprennent l’interaction des atomes d’iode avec les photons de rayons X, conduisant à un contraste d’image amélioré .
Comparaison Avec Des Composés Similaires
L’acide iocarmique est unique parmi les agents de contraste iodés en raison de sa structure et de ses propriétés spécifiques. Les composés similaires comprennent :
Diatrizoate : Un autre agent de contraste iodé utilisé pour l’imagerie radiographique.
Ioxaglate : Un agent de contraste à faible osmolarité utilisé dans diverses procédures diagnostiques.
Iodixanol : Un agent de contraste non ionique, iso-osmolaire utilisé en imagerie radiographique.
Comparé à ces composés, l’acide iocarmique offre des avantages spécifiques en termes de clarté d’imagerie et de réduction des effets secondaires, ce qui en fait un choix préféré pour certaines applications diagnostiques.
Méthodes De Préparation
La synthèse de l’acide iocarmique implique l’iodation de composés aromatiques spécifiques. Les voies synthétiques détaillées et les conditions de réaction ne sont pas facilement disponibles dans le domaine public. Il est connu que le composé est préparé en introduisant des atomes d’iode dans les cycles aromatiques des molécules précurseurs. Les méthodes de production industrielle impliquent probablement des réactions d’iodation à grande échelle dans des conditions contrôlées pour garantir la pureté et l’efficacité du produit final .
Propriétés
Numéro CAS |
121923-99-7 |
|---|---|
Formule moléculaire |
C20H34O |
Poids moléculaire |
290.5 g/mol |
Nom IUPAC |
(1R,4S,4aR,8aR)-1,6-dimethyl-4-[(2R)-6-methylhept-5-en-2-yl]-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H34O/c1-14(2)7-6-8-16(4)17-11-12-20(5,21)19-10-9-15(3)13-18(17)19/h7,13,16-19,21H,6,8-12H2,1-5H3/t16-,17+,18+,19-,20-/m1/s1 |
Clé InChI |
MEDDLWWQEUETQK-LCWAXJCOSA-N |
SMILES |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
SMILES isomérique |
CC1=C[C@H]2[C@@H](CC[C@@]([C@@H]2CC1)(C)O)[C@H](C)CCC=C(C)C |
SMILES canonique |
CC1=CC2C(CCC(C2CC1)(C)O)C(C)CCC=C(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1-methylsulfanyl-3-oxopropan-2-yl]carbamate](/img/structure/B39337.png)
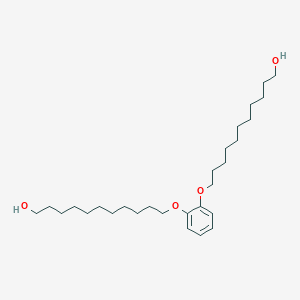
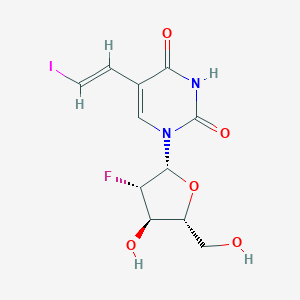
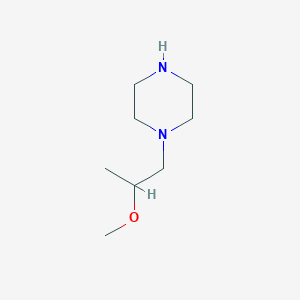

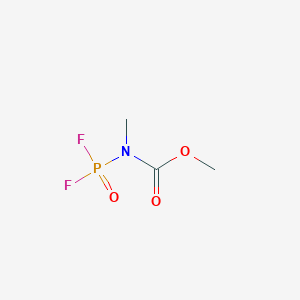
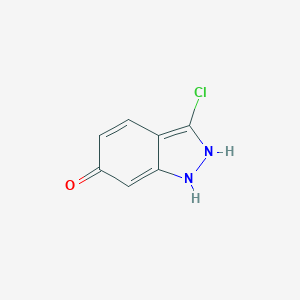

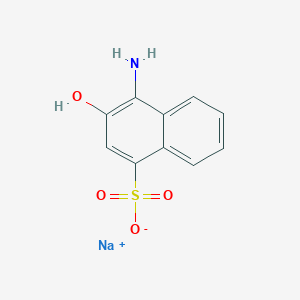
![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)
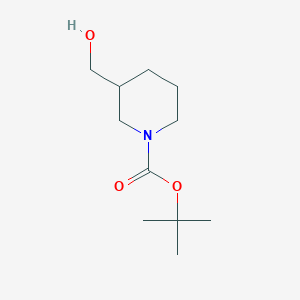
![4,5,6,7-Tetrahydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B39368.png)
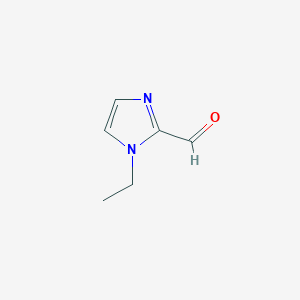
![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)
